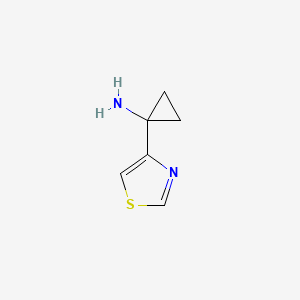

1-(1,3-thiazol-4-yl)cyclopropan-1-amine

描述

1-(1,3-Thiazol-4-yl)cyclopropan-1-amine is a bicyclic organic compound featuring a cyclopropane ring directly bonded to the 4-position of a 1,3-thiazole heterocycle. The thiazole moiety contains sulfur and nitrogen atoms, conferring unique electronic properties, while the cyclopropane ring introduces steric strain and conformational rigidity. This compound is cataloged in building-block libraries (e.g., Enamine Ltd) as a dihydrobromide salt (C₆H₁₀Br₂N₂S, MW 302.03 g/mol) . Its structural features make it a valuable intermediate in pharmaceutical and agrochemical research, particularly for synthesizing bioactive molecules targeting enzymes or receptors sensitive to heterocyclic motifs .

属性

IUPAC Name |

1-(1,3-thiazol-4-yl)cyclopropan-1-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2S/c7-6(1-2-6)5-3-9-4-8-5/h3-4H,1-2,7H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLSAMNJINZUZJT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1(C2=CSC=N2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

140.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

1-(1,3-thiazol-4-yl)cyclopropan-1-amine is a compound that has garnered attention in pharmacological research due to its unique structural features and potential biological activities. The thiazole ring and cyclopropane moiety contribute to its reactivity and interactions with biological targets, making it a subject of interest for various therapeutic applications.

Chemical Structure and Properties

The compound has a molecular formula of CHNS and a molecular weight of approximately 168.21 g/mol. Its structure is characterized by the presence of a cyclopropane ring attached to a thiazole ring, which is known for conferring diverse biological activities.

1-(1,3-thiazol-4-yl)cyclopropan-1-amine exerts its effects through several biochemical mechanisms:

- Enzyme Inhibition : The compound has been shown to inhibit certain kinases, thereby affecting cellular signaling pathways critical for cell proliferation and survival.

- Receptor Modulation : It may interact with various receptors, influencing neurotransmitter systems and potentially providing therapeutic benefits in neurological disorders.

- Antimicrobial Activity : The thiazole moiety is often associated with antibacterial properties, suggesting potential applications in treating infections.

Anticancer Activity

Research indicates that 1-(1,3-thiazol-4-yl)cyclopropan-1-amine exhibits significant anticancer properties. In vitro studies have demonstrated that it can induce apoptosis in various cancer cell lines, including HeLa (cervical cancer) and CEM (T-cell leukemia) cells. The compound activates specific signaling pathways that lead to programmed cell death, highlighting its potential as an anticancer agent .

| Cell Line | IC (µM) | Mechanism of Action |

|---|---|---|

| HeLa | 15.2 ± 2.5 | Induction of apoptosis |

| CEM | 12.8 ± 1.9 | Activation of apoptotic pathways |

| L1210 | 20.3 ± 3.1 | Inhibition of kinase activity |

Antimicrobial Activity

The compound's thiazole ring contributes to its antimicrobial properties. Studies have reported effective inhibition against both Gram-positive and Gram-negative bacteria, suggesting its utility as a potential antibiotic agent .

Anti-inflammatory Effects

Preliminary studies suggest that 1-(1,3-thiazol-4-yl)cyclopropan-1-amine may modulate inflammatory pathways. This could be beneficial in treating conditions characterized by excessive inflammation, although further research is needed to elucidate its specific mechanisms.

Study on Anticancer Activity

In a study published in the Journal of Medicinal Chemistry, researchers synthesized derivatives of 1-(1,3-thiazol-4-yl)cyclopropan-1-amine and evaluated their anticancer activity against various cell lines. The most potent derivative showed an IC value significantly lower than that of standard chemotherapeutic agents, indicating enhanced efficacy against resistant cancer types .

Antimicrobial Evaluation

A recent publication in Antibiotics assessed the antimicrobial efficacy of the compound against several bacterial strains. The results indicated that the compound exhibited minimum inhibitory concentrations (MICs) comparable to established antibiotics, supporting its potential as a new antimicrobial agent .

相似化合物的比较

Comparison with Structurally Similar Compounds

Substituent Variations on the Heterocyclic Ring

1-(Pyrimidin-2-yl)cyclopropan-1-amine

- Structure : Pyrimidine (6-membered ring with two nitrogen atoms) replaces thiazole.

- Molecular Formula : C₇H₁₀N₃

- Molecular Weight : 136.18 g/mol (free base); salts include hydrochloride (C₇H₁₁ClN₃, MW 172.64 g/mol) .

- Key Differences : The pyrimidine ring is more electron-deficient than thiazole, enhancing reactivity in nucleophilic aromatic substitution. This property is exploited in kinase inhibitor design .

4-Cyclopropyl-1,3-thiazol-2-amine

Structural and Functional Data Table

Structure-Activity Relationship (SAR) Considerations

- Thiazole vs. Pyrimidine : Thiazole’s sulfur participates in hydrogen bonding, while pyrimidine’s nitrogen-rich structure favors interactions with ATP-binding pockets .

- Cyclopropane Rigidity : Conformational restraint improves target binding affinity but may reduce solubility, necessitating salt forms (e.g., dihydrobromide) .

- Fluorine Substitution : Enhances bioavailability and resistance to oxidative metabolism, critical for CNS-active compounds .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。